Dibenzyl Phosphate: A Comprehensive Technical Guide
Dibenzyl Phosphate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl phosphate (DBP) is a versatile organophosphate compound widely utilized in organic synthesis and medicinal chemistry. Its unique properties as a phosphorylating agent and its role as a key intermediate in the synthesis of various molecules, including active pharmaceutical ingredients (APIs), make it a compound of significant interest. This technical guide provides an in-depth overview of the core chemical properties of dibenzyl phosphate, detailed experimental protocols for its synthesis and purification, and a summary of its key applications in research and development.
Chemical and Physical Properties
Dibenzyl phosphate is a white to off-white crystalline powder.[1] It is stable under recommended storage conditions (0-8°C) and is utilized in a variety of chemical reactions due to the reactivity of its phosphate group and the protective nature of the benzyl groups, which can be removed under specific conditions.
Structural and General Properties
| Property | Value | Reference |
| Chemical Name | Dibenzyl phosphate | [1] |
| Synonyms | Dibenzyl hydrogen phosphate, Phosphoric acid dibenzyl ester | [1] |
| CAS Number | 1623-08-1 | [1] |
| Molecular Formula | C₁₄H₁₅O₄P | [1] |
| Molecular Weight | 278.24 g/mol | [1] |
| Appearance | White to off-white to greenish powder | [1] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 78-80 °C (lit.) | [2] |
| Boiling Point | 427.6 ± 48.0 °C (Predicted) | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Synthesis of Dibenzyl Phosphate
Dibenzyl phosphate can be synthesized through several methods. A common approach involves the reaction of benzyl alcohol with phosphorus trichloride to form dibenzyl phosphite, which is then oxidized to dibenzyl phosphate.[3][4]
Protocol: Synthesis from Benzyl Alcohol and Phosphorus Trichloride [3][5]
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Reaction Setup: A flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with benzyl alcohol and a suitable solvent such as toluene or carbon tetrachloride.[3][4] Triethylamine is added as an acid scavenger.[4]
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Addition of Phosphorus Trichloride: The flask is cooled in an ice bath, and a solution of phosphorus trichloride in the same solvent is added dropwise from the dropping funnel while maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is filtered to remove triethylamine hydrochloride. The filtrate, containing dibenzyl phosphite, is then subjected to oxidation.
-
Oxidation: An oxidizing agent, such as a permanganate in an alkaline solution, is added to the dibenzyl phosphite solution to yield dibenzyl phosphate.[3]
-
Isolation: The product is isolated through a series of extractions and precipitations. The crude product can then be purified as described in the protocol below.
Purification of Dibenzyl Phosphate
Purification of the crude dibenzyl phosphate is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.[5]
Protocol: Purification by Recrystallization [5]
-
Dissolution: The crude dibenzyl phosphate is dissolved in a minimal amount of a suitable hot solvent mixture, such as ethyl acetate/petroleum ether (1:3 v/v).[5]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel to remove them.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation of Crystals: The resulting crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove residual solvent. The purity can be assessed by measuring the melting point and using analytical techniques such as HPLC or NMR spectroscopy.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of dibenzyl phosphate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of dibenzyl phosphate typically shows characteristic signals for the aromatic protons of the benzyl groups and the methylene protons adjacent to the phosphate oxygen.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton, with distinct signals for the aromatic carbons and the methylene carbons.
-
³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. Dibenzyl phosphate exhibits a characteristic chemical shift in the ³¹P NMR spectrum.[6]
Experimental Considerations for ³¹P NMR: [6]
-
Sample Preparation: A concentration of 2-10 mg of the sample is dissolved in 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution should be free of particulate matter.
-
Referencing: Chemical shifts are typically referenced to an external standard of 85% phosphoric acid.
-
Decoupling: Spectra are often recorded with proton decoupling to simplify the spectrum to a single sharp signal for the phosphorus nucleus.
Infrared (IR) Spectroscopy
The IR spectrum of dibenzyl phosphate displays characteristic absorption bands corresponding to its functional groups.
Sample Preparation for IR Spectroscopy:
-
KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., KBr or NaCl).
Expected IR Absorptions:
-
P=O stretch: A strong absorption band is typically observed in the region of 1250-1300 cm⁻¹.
-
P-O-C stretch: Strong absorptions corresponding to the P-O-C linkages are expected.
-
C-H stretch (aromatic and aliphatic): Bands corresponding to the C-H bonds of the benzyl groups will be present.
-
C=C stretch (aromatic): Absorptions characteristic of the aromatic rings will be observed.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of dibenzyl phosphate.
Experimental Protocol for Electrospray Ionization (ESI) MS:
-
Sample Preparation: A dilute solution of dibenzyl phosphate is prepared in a suitable solvent system, often a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
-
Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Applications in Research and Drug Development
Dibenzyl phosphate is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals.[7][8]
Phosphorylating Agent
Dibenzyl phosphate serves as a key phosphorylating agent.[9] The benzyl groups act as protecting groups for the phosphate moiety, which can be selectively removed by hydrogenolysis. This allows for the controlled introduction of a phosphate group into a target molecule. This is particularly important in the synthesis of phosphorylated biomolecules such as nucleotides, phospholipids, and phosphopeptides.
Intermediate in API Synthesis
Dibenzyl phosphate is used as a reactant in the synthesis of various active pharmaceutical ingredients (APIs).[7][8] For example, it is used in the ring-opening reaction of epoxides to synthesize important intermediates like dihydroxyacetone phosphate (DHAP).[2] Its ability to introduce a phosphate group makes it a crucial building block in the synthesis of complex drug molecules.
Safety and Handling
Dibenzyl phosphate is classified as an eye irritant.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area.
Conclusion
Dibenzyl phosphate is a cornerstone reagent in modern organic and medicinal chemistry. Its well-defined chemical and physical properties, coupled with its utility as a versatile phosphorylating agent and synthetic intermediate, ensure its continued importance in the research and development of new chemical entities and pharmaceutical products. This guide provides a foundational understanding of its properties and practical applications for professionals in the field.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. ジベンジル ホスファート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN114380859A - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 4. Process Improvement on Preparation of Dibenzyl Phosphate | Semantic Scholar [semanticscholar.org]
- 5. CN114380859B - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. 94. Studies on phosphorylation. Part I. Dibenzyl chlorophosphonate as a phosphorylating agent - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
